molecular formula C10H7N3O2 B3121560 4-methyl-7-nitro-1H-indole-3-carbonitrile CAS No. 289483-82-5

4-methyl-7-nitro-1H-indole-3-carbonitrile

Cat. No.: B3121560
CAS No.: 289483-82-5
M. Wt: 201.18 g/mol
InChI Key: XDNBPEYPQDBCIK-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indole-3-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3O2. It belongs to the indole family, which is known for its significant biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 7th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring.

Scientific Research Applications

4-Methyl-7-nitro-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-nitro-1H-indole-3-carbonitrile typically involves the nitration of 4-methyl-1H-indole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products:

    Amino derivatives: from reduction reactions.

    Substituted indoles: from nucleophilic substitution reactions.

Comparison with Similar Compounds

    4-Methyl-1H-indole-3-carbonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    7-Nitro-1H-indole-3-carbonitrile: Lacks the methyl group, which affects its steric and electronic properties.

    4-Methyl-7-nitro-1H-indole:

Uniqueness: 4-Methyl-7-nitro-1H-indole-3-carbonitrile is unique due to the presence of all three functional groups (methyl, nitro, and carbonitrile) on the indole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-methyl-7-nitro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-6-2-3-8(13(14)15)10-9(6)7(4-11)5-12-10/h2-3,5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNBPEYPQDBCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269854
Record name 4-Methyl-7-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-82-5
Record name 4-Methyl-7-nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289483-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-7-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 100 ml of dimethylformamide was dissolved 2.21 g (10.8 mmol) of the compound of Production Example 5 followed by adding 900 mg (13.0 mmol) of hydroxylamine hydrochloride and 1.05 ml (13.0 mmol) of pyridine thereto. After heating at 60° C. under stirring for 40 minutes, 53.9 mmol of 1,1′-carbonyldiimidazole (53.9 mmol) were added to the reaction solution under ice-cooling. After heating at 60° C. for further 30 minutes under stirring, 3.0 ml (21.5 mmol) of triethylamine was added to the reaction solution followed by heating at the same temperature for further 1 hour under stirring. To the reaction mixture was added 50 ml of ice water under ice-cooling followed by extracting with ethyl acetate. The organic layer was washed with water and brine successively, dried over magnesium sulfate and concentrated to dryness. To the resulting residue was added a mixed solution of tert-butyl methyl ether and hexane, and the resulting crystals were collected by filtration to give 1.95 g of the title compound.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
53.9 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
2.21 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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